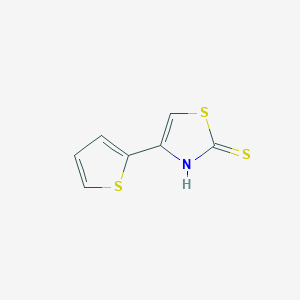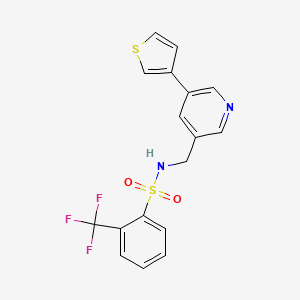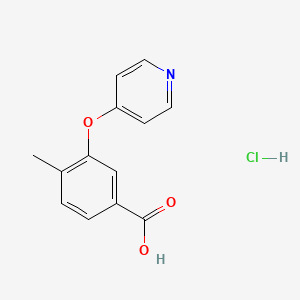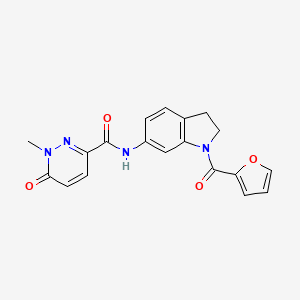
N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O4 and its molecular weight is 364.361. The purity is usually 95%.
BenchChem offers high-quality N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
The synthesis and chemical properties of furan-2-carbonyl compounds have been extensively studied. One approach involves coupling reactions to form complex molecules, such as the synthesis of N-(quinolin-6-yl)furan-2-carboxamide and subsequent reactions to produce heterocyclic compounds with potential applications in material science and pharmaceuticals (El’chaninov & Aleksandrov, 2017). These methodologies underscore the versatility of furan-2-carbonyl derivatives in constructing diverse molecular architectures.
Antimicrobial and Antifungal Agents
Furan derivatives exhibit promising biological activities, including antibacterial, antifungal, and anti-tubercular properties. The design and synthesis of tetrahydropyrimidine–isatin hybrids highlight the antimicrobial potential of furan-2-carbonyl compounds (Akhaja & Raval, 2012). These findings suggest a pathway for developing new therapeutic agents based on the structural framework of furan-2-carbonyl derivatives.
Anticancer Activity
The exploration of furan-2-carbonyl compounds in cancer research has led to the identification of molecules with significant anticancer activity. The synthesis and evaluation of N-(2-oxoindolin-3-ylidene)hydrazinecarbonyl derivatives have demonstrated remarkable antitumor effects against various cancer cell lines, presenting a promising avenue for anticancer drug development (Alafeefy et al., 2015).
Antioxidant and Antiurease Activities
Furan-2-carbonyl derivatives have also been identified as potent antioxidants and antiurease agents. The synthesis of 1,2,4-triazole Schiff base and amine derivatives from ethyl N′-furan-2-carbonylbenzohydrazonate has demonstrated effective antiurease and antioxidant activities, highlighting their potential in treating oxidative stress-related diseases and urease-associated disorders (Sokmen et al., 2014).
Epidermal Growth Factor Receptor (EGFR) Inhibition
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been synthesized and evaluated as epidermal growth factor receptor (EGFR) inhibitors, displaying potent anticancer activities against EGFR-expressed cancer cell lines. This research provides insights into designing novel anticancer agents targeting EGFR, a critical receptor in cancer progression (Lan et al., 2017).
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-22-17(24)7-6-14(21-22)18(25)20-13-5-4-12-8-9-23(15(12)11-13)19(26)16-3-2-10-27-16/h2-7,10-11H,8-9H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSWXMCPECJURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2744858.png)
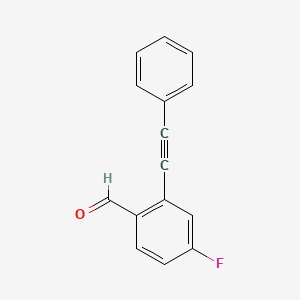
![2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2744860.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2744861.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide](/img/structure/B2744862.png)
![dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate](/img/structure/B2744863.png)
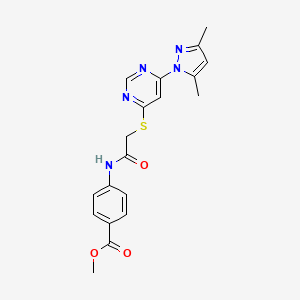
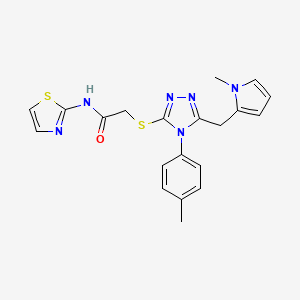
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2744870.png)
![6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2744872.png)
